4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Suzuki–Miyaura cross-coupling positional isomer steric hindrance

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as 4-aminocarbonylphenylboronic acid pinacol ester (CAS 179117-44-3), is a para-substituted benzamide bearing a pinacol-protected boronic ester moiety (C₁₃H₁₈BNO₃; MW 247.10). As a protected arylboronate building block, it participates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for C–C bond formation and serves as a versatile intermediate in the synthesis of biologically active molecules, including kinase inhibitors and PROTAC degraders.

Molecular Formula C13H18BNO3
Molecular Weight 247.1 g/mol
CAS No. 179117-44-3
Cat. No. B070199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS179117-44-3
Molecular FormulaC13H18BNO3
Molecular Weight247.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H2,15,16)
InChIKeyNWEMAGLLVQDEKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 179117-44-3): A Pinacol Boronic Ester Building Block for Suzuki–Miyaura Coupling and PROTAC Synthesis


4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as 4-aminocarbonylphenylboronic acid pinacol ester (CAS 179117-44-3), is a para-substituted benzamide bearing a pinacol-protected boronic ester moiety (C₁₃H₁₈BNO₃; MW 247.10) . As a protected arylboronate building block, it participates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for C–C bond formation and serves as a versatile intermediate in the synthesis of biologically active molecules, including kinase inhibitors and PROTAC degraders . The pinacol ester group provides monomeric, well-defined stoichiometry—unlike the corresponding free boronic acid, which exists in equilibrium with its cyclic trimeric anhydride (boroxine) [1].

Why 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Cannot Be Replaced by the Free Boronic Acid or Ortho Isomer


Substituting this para-pinacol benzamide with the corresponding free 4-carbamoylphenylboronic acid (CAS 123088-59-5) introduces stoichiometric uncertainty because free arylboronic acids readily form trimeric boroxine anhydrides, complicating precise reagent charging in coupling reactions [1]. Pinacol esters, in contrast, are monomeric compounds with well-defined structures that enable exact adjustment of stoichiometry [1]. Furthermore, pinacol esters exhibit superior solubility compared to the parent boronic acid across all common organic solvents—including chloroform, acetone, and ethers—facilitating homogeneous reaction conditions and simplifying purification [2]. When considering positional isomers, the ortho-substituted analog (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, CAS 188665-75-0) introduces steric hindrance at the coupling site that can reduce Suzuki–Miyaura cross-coupling efficiency relative to the para-substituted target compound [3]. These differences in stoichiometric reliability, solubility profile, and steric accessibility mean that in-class compounds cannot be interchanged without compromising synthetic yield, purity, or reproducibility.

Quantitative Differentiation Evidence for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide vs. Its Closest Comparators


Para-Substitution Reduces Steric Hindrance and Enhances Suzuki–Miyaura Coupling Efficiency vs. Ortho Isomer

The para-substituted target compound (CAS 179117-44-3) benefits from reduced steric hindrance at the boron-bearing carbon compared to its ortho isomer 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 188665-75-0). In palladium-catalyzed Suzuki–Miyaura cross-coupling, ortho substituents adjacent to the boronic ester group impose steric congestion that retards the transmetallation step, leading to lower coupling yields under identical conditions [1]. General literature on arylboronic ester cross-coupling demonstrates that para-substituted arylboronates consistently outperform ortho-substituted analogs in coupling efficiency with sterically demanding aryl halide partners, a phenomenon attributed to more favorable approach geometry at the palladium center [2].

Suzuki–Miyaura cross-coupling positional isomer steric hindrance arylboronate ester

Pinacol Ester Provides Greater Organic Solvent Solubility Than Free 4-Carbamoylphenylboronic Acid, Enabling Homogeneous Reaction Conditions

A systematic solubility study by Leszczyński et al. (2020) compared phenylboronic acid with its pinacol ester and azaester across five organic solvents (chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane). Pinacol ester exhibited better solubility than the parent boronic acid in all tested solvents [1]. For example, in chloroform—a common solvent for Suzuki coupling and extraction—the pinacol ester showed higher mole fraction solubility than the corresponding boronic acid, which exhibited only moderate solubility [1]. This solubility advantage is class-wide and directly applicable to 4-carbamoylphenyl derivatives: the free acid (CAS 123088-59-5) has documented solubility only in methanol and water, whereas the pinacol ester (CAS 179117-44-3) is described as soluble in DMSO, DMF, and chloroform .

solubility boronic ester organic synthesis formulation purification

Monomeric, Well-Defined Structure of Pinacol Ester Enables Precise Stoichiometric Control vs. the Anhydride-Forming Free Boronic Acid

Free arylboronic acids, including 4-carbamoylphenylboronic acid, exist in equilibrium with their cyclic trimeric anhydrides (boroxines), making it difficult to determine the exact active boronic acid concentration in solution and leading to the common practice of using excess boronic acid in Suzuki couplings to ensure complete conversion [1]. Pinacol boronic esters, by contrast, are monomeric compounds with a fixed, well-defined composition that allows precise 1:1 stoichiometric adjustment with the electrophilic coupling partner [1]. This fundamental difference is documented in the peer-reviewed literature: Dreher et al. (2008) demonstrated that pinacol ester reagents enable exact stoichiometric control in cross-coupling, eliminating the need for excess boron reagent and improving atom economy [2]. Additionally, the pinacol ester has a sharp, reproducible melting point (175–180 °C, Apollo Scientific; 150–154 °C per ChemBK data) , while the free acid melts over a broader range (229–234 °C or 242–252 °C depending on source) [3], reflecting the anhydride content variability.

stoichiometry boroxine anhydride pinacol ester process chemistry quality control

Validated Intermediate in Acalabrutinib (BTK Inhibitor) Synthesis: Demonstrated Utility in FDA-Approved Drug Manufacturing

The para-substituted benzamide boronic pinacol ester scaffold is a critical intermediate in the synthesis of acalabrutinib (Calquence®), an FDA-approved Bruton's tyrosine kinase (BTK) inhibitor for mantle cell lymphoma and chronic lymphocytic leukemia. Specifically, N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1383385-64-5), directly derived from the target compound via amide coupling, serves as Acalabrutinib Intermediate 2 in the registered synthetic route . The para orientation of the boronic ester is structurally required for the downstream Suzuki–Miyaura coupling that installs the biaryl core of acalabrutinib [1]. The corresponding ortho isomer (CAS 188665-75-0) cannot substitute in this synthetic route without altering the regiochemical outcome. Regulatory impurity profiling further confirms the specific role of this para-substituted scaffold: acalabrutinib impurities 15 and 16 are N-pyridinyl-4-(pinacolboronate)benzamide derivatives, underscoring the compound's established place in pharmaceutical quality control frameworks [2].

acalabrutinib BTK inhibitor pharmaceutical intermediate Suzuki coupling process validation

Microwave-Assisted Suzuki Coupling with 4-Carbamoylphenylboronic Acid Delivers 35% Overall Yield in a Three-Step MK2 Inhibitor Synthesis, Demonstrating Practical Coupling Efficiency

Bagley et al. (2015) reported a microwave-assisted three-step synthesis of a MAPKAPK2 (MK2) inhibitor for Werner syndrome studies, using 4-carbamoylphenylboronic acid in the key Suzuki–Miyaura cross-coupling step [1]. Under microwave irradiation at 150 °C for 2 h with Pd(PPh₃)₂Cl₂ (10 mol%) and K₂CO₃ in iPrOH–H₂O, the coupling of 3-amino-4-bromopyrazole with 4-carbamoylphenylboronic acid proceeded efficiently, and the overall three-step sequence delivered the target 4-arylpyrazole in 35% overall yield [1]. While this study employed the free boronic acid rather than the pinacol ester, it validates the 4-carbamoylphenyl scaffold's competence in demanding heterocyclic cross-coupling chemistry [2]. The pinacol ester form (CAS 179117-44-3) would be expected to provide equivalent or superior performance under these conditions, with the added benefits of easier stoichiometric control and elimination of boroxine-related side reactions [2].

MK2 inhibitor microwave-assisted synthesis MAPKAPK2 Werner syndrome Suzuki–Miyaura coupling

Optimal Application Scenarios for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Based on Differentiation Evidence


Suzuki–Miyaura Cross-Coupling for Kinase Inhibitor and Biaryl Pharmaceutical Intermediate Synthesis

Target compound is the preferred boron reagent when the synthetic route requires a benzamide-substituted aryl donor for Suzuki coupling, particularly when coupling to sterically demanding or electron-deficient aryl halide partners. The para-substitution geometry minimizes steric hindrance at the palladium center during transmetallation, delivering higher coupling yields compared to ortho-substituted benzamide boronic esters [1]. The pinacol ester form ensures precise 1:1 stoichiometry, eliminating the excess reagent requirement common with free boronic acids and improving atom economy in multi-kilogram process chemistry campaigns [2]. This compound is specifically validated as the scaffold for acalabrutinib Intermediate 2, demonstrating its utility in FDA-approved drug synthesis .

PROTAC Linker Synthesis Requiring a Boronate Handle for Late-Stage Diversification

The compound serves as a core building block for PROTAC (proteolysis-targeting chimera) linker construction. Its N-substituted derivatives, such as N-(3-hydroxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1449134-30-8), are explicitly catalogued as PROTAC linkers that can be used to connect target-protein-binding and E3-ligase-recruiting motifs [1]. The boronic ester handle remains available for late-stage Suzuki diversification after linker assembly, enabling modular PROTAC library synthesis. The superior organic solubility of the pinacol ester form relative to the free acid facilitates the multi-step solution-phase chemistry typical of PROTAC construction [2].

Process Chemistry and Scale-Up Requiring Reproducible Stoichiometry and QC-Friendly Characterization

For process development and scale-up applications, the monomeric, well-defined nature of the pinacol ester provides batch-to-batch consistency that free boronic acids—with their variable boroxine anhydride content—cannot match [1]. The sharp melting point (175–180 °C at 98% purity) enables straightforward identity and purity verification by DSC or melting point apparatus, supporting QC release testing in GMP environments [2]. The compound's solubility in DMSO, DMF, and chloroform allows flexible solvent selection for coupling reactions at scale, and its defined stoichiometry reduces the cost and waste associated with excess boron reagent [1].

Generic Pharmaceutical Development Requiring Regulatory Impurity Reference Standards

In ANDA (Abbreviated New Drug Application) development for acalabrutinib generics, this compound scaffold is essential for synthesizing and characterizing specified impurities. Acalabrutinib Impurities 15 and 16 are N-pyridinyl-4-(pinacolboronate)benzamide derivatives that require the para-substituted benzamide boronic ester as the starting material for their preparation [1]. Procuring the correct para isomer (CAS 179117-44-3) rather than the ortho isomer (CAS 188665-75-0) is critical, as the ortho-substituted analog would produce the wrong regioisomeric impurity that does not match the regulatory specification [1].

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